

## **UPF 1069 CAS number and chemical properties**

Author: BenchChem Technical Support Team. Date: December 2025



## An In-depth Technical Guide to UPF 1069

This guide provides a comprehensive overview of **UPF 1069**, a selective Poly(ADP-ribose) polymerase 2 (PARP-2) inhibitor. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological activity, and relevant experimental protocols.

## **Core Chemical Properties**

**UPF 1069**, with the CAS number 1048371-03-4, is a derivative of isoquinolinone.[1][2] It is a valuable chemical tool for investigating the distinct biological roles of PARP isoenzymes.[3][4]



Property	Value	References	
CAS Number	1048371-03-4 [1][2][5][6][7][8][9]		
Molecular Formula	C17H13NO3	[1][2][5][6][7][9][10]	
Molecular Weight	279.29 g/mol	[5][6][8][10][11]	
IUPAC Name	5-(2-oxo-2- phenylethoxy)-1(2H)- isoquinolinone	[7][9]	
Synonyms	UPF-1069, 5-phenacyloxy-2H-isoquinolin-1-one, GKT237841	[1][2][6][9]	
Appearance	White to off-white solid powder	[10]	
Purity	≥98% to ≥99% (by HPLC)	[1][7][8][9]	

## **Solubility and Storage**

Proper handling and storage are critical for maintaining the integrity of **UPF 1069**.

Parameter	Details	References
Solubility	DMSO: Soluble (≥12.7 mg/mL to 56 mg/mL)	[1][2][5][6][7][9][11]
Ethanol: Soluble with gentle warming and sonication (≥6.73 mg/mL)	[2]	
Water: Insoluble	[2][6]	
Storage (Solid)	Store at -20°C for up to 3 years.	[5][6][10][11]
Storage (In Solvent)	Store at -80°C for up to 1 year. Aliquot to avoid repeated freeze-thaw cycles.	[5][6][11]



## **Biological Activity and Mechanism of Action**

**UPF 1069** is a potent and selective inhibitor of PARP-2. Its selectivity allows for the specific investigation of PARP-2 functions, distinguishing them from those of the more ubiquitous PARP-1.

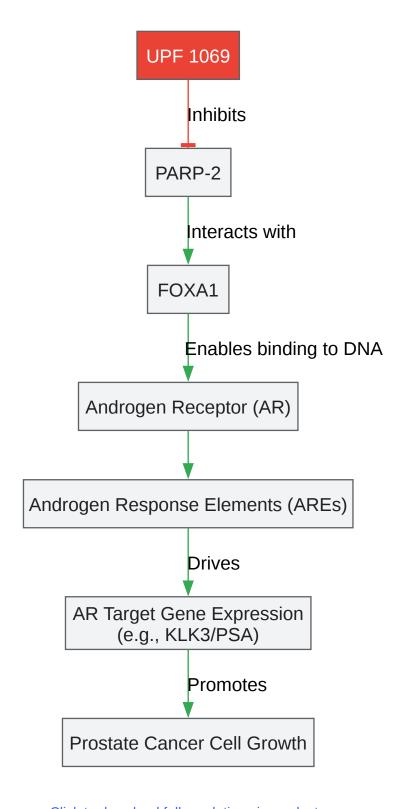
**Inhibitory Activity** 

Target	IC50	Selectivity	References
PARP-2	0.3 μΜ	~27-fold vs. PARP-1	[1][5][6][8][10][11]
PARP-1	8.0 μΜ	-	[1][6][8][10][11]

## Signaling Pathway: Inhibition of Androgen Receptor Signaling

In prostate cancer (PCa) models, **UPF 1069** has been shown to suppress cancer cell growth by attenuating Androgen Receptor (AR) signaling.[12] This mechanism is distinct from the DNA damage repair pathways typically associated with pan-PARP inhibitors. The inhibition is achieved through the disruption of the interaction between PARP-2 and the pioneer factor FOXA1, which is crucial for AR-mediated gene expression.[13] Notably, the enzymatic activity of PARP-2 is not required for this modulation of AR transcriptional activity.[12]





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**UPF 1069** inhibits Androgen Receptor (AR) signaling by disrupting the PARP-2/FOXA1 interaction.

## **Role in Post-Ischemic Brain Damage**



The effects of **UPF 1069** are context-dependent in models of post-ischemic brain damage.[4]

- Hippocampal Slices: In this model, characterized by apoptosis-like neuronal loss, selective PARP-2 inhibition by UPF 1069 (0.01-1 μM) exacerbates oxygen-glucose deprivation (OGD)induced cell death.[4][5][11]
- Cortical Cells: In a model characterized by necrosis-like processes, UPF 1069 protects cortical neurons from OGD-induced damage.[4][5]

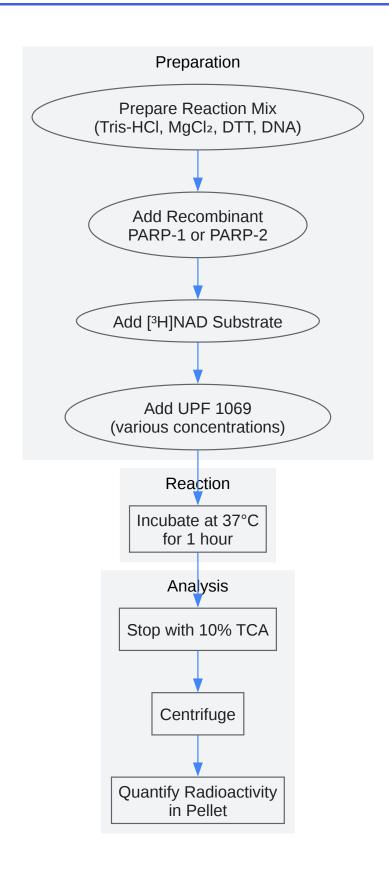
# Experimental Protocols In Vitro PARP Activity Assay

This protocol is used to determine the inhibitory activity of compounds against PARP-1 and PARP-2.

#### Methodology:

- Reaction Mixture: Prepare a 100 μL reaction mixture in 50 mM Tris-HCl (pH 8.0) containing 5 mM MgCl<sub>2</sub>, 2 mM dithiothreitol, and 10 μg sonicated calf thymus DNA.
- Enzyme and Substrate: Add 0.2  $\mu$ Ci of [adenine-2,8-3H]NAD and 0.03 U of recombinant PARP-1 or PARP-2 enzyme to each sample.
- Inhibitor Addition: Add varying concentrations of **UPF 1069** to the reaction mixtures.
- Incubation: Incubate the mixtures for 1 hour at 37°C.
- Reaction Termination: Stop the reaction by adding 1 mL of 10% trichloroacetic acid (TCA).
- Precipitation and Measurement: Centrifuge the samples. The radioactivity incorporated from the labeled NAD+ into the acid-insoluble protein pellet is quantified using liquid scintillation spectrometry to determine the level of PARP inhibition.[10]





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Workflow for the in vitro PARP enzymatic activity assay.



## **Preparation of In Vivo Formulation**

For animal studies, **UPF 1069** can be formulated for administration.

Example Formulation (2 mg/mL): This protocol provides a reference for preparing a solution for in vivo use. Adjustments may be necessary based on specific experimental requirements.[5]

- Stock Solution: Dissolve the required mass of UPF 1069 in DMSO to create a concentrated stock. Sonication is recommended to aid dissolution.[5]
- Vehicle Preparation: Prepare a vehicle solution. A common formulation consists of 10% DMSO, 40% PEG300, and 5% Tween 80 in saline (45%).[5]
- Final Formulation: Add the solvents sequentially. First, add the required volume of the DMSO stock solution to PEG300 and mix until clear. Next, add Tween 80 and mix until clear. Finally, add the saline and mix thoroughly.[5] The final working solution should be prepared immediately before use.[5]

## Synthesis of UPF 1069

The synthesis of **UPF 1069** and other isoquinolinone derivatives has been described by Pellicciari et al. (2008) in ChemMedChem.[4][8][10] Researchers requiring detailed synthetic procedures should consult this primary literature. The synthesis was conducted at the Department of Chemistry and Drug Technology, University of Perugia.[4]

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- To cite this document: BenchChem. [UPF 1069 CAS number and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683455#upf-1069-cas-number-and-chemical-properties]

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